molecular formula C12H11ClN6 B11845264 1-(3-Chloro-2-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine

1-(3-Chloro-2-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11845264
M. Wt: 274.71 g/mol
InChI Key: MLAXZBXLWDQPPV-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine is a versatile chemical scaffold designed for oncology research and kinase inhibition studies. This compound features the privileged pyrazolo[3,4-d]pyrimidine core, which serves as a bioisostere of the purine ring system in ATP, enabling competitive binding at the kinase domain of various molecular targets . The hydrazinyl moiety at the 4-position provides a reactive handle for further chemical modification, allowing researchers to develop structure-activity relationships or create targeted drug delivery systems. This chemical scaffold demonstrates significant research value in anticancer drug discovery, particularly against colorectal carcinoma (HCT-116), human hepatocellular carcinoma (HepG-2), and breast cancer (MCF-7) cell lines . Related pyrazolo[3,4-d]pyrimidine derivatives have shown potent inhibitory activity against critical cancer targets including CDK2/cyclin A2 with IC50 values reaching 0.057 μM, as well as efficacy against wild-type and mutant epidermal growth factor receptor (EGFR) . The mechanism of action typically involves alteration of cell cycle progression and induction of apoptosis within cancer cells, making this structural class valuable for investigating cell death pathways . The compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C12H11ClN6

Molecular Weight

274.71 g/mol

IUPAC Name

[1-(3-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]hydrazine

InChI

InChI=1S/C12H11ClN6/c1-7-9(13)3-2-4-10(7)19-12-8(5-17-19)11(18-14)15-6-16-12/h2-6H,14H2,1H3,(H,15,16,18)

InChI Key

MLAXZBXLWDQPPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C3=NC=NC(=C3C=N2)NN

Origin of Product

United States

Preparation Methods

Chlorination at Position 4

Hydrazine Incorporation at Position 4

The hydrazinyl group is introduced via nucleophilic substitution of the chlorine atom at position 4.

Direct Hydrazination

Heating 1-(3-chloro-2-methylphenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine with hydrazine hydrate (4–5 equivalents) in ethanol at 70°C for 8–10 hours replaces the chlorine atom with a hydrazinyl group. The reaction is monitored by thin-layer chromatography (TLC), with yields averaging 68–75%.

Protection-Deprotection Strategy

To prevent side reactions, the hydrazine moiety is temporarily protected using tert-butoxycarbonyl (Boc) groups. Boc-hydrazine (1.2 equivalents) reacts with the chlorinated intermediate in tetrahydrofuran (THF) at room temperature, followed by deprotection with trifluoroacetic acid (TFA) in dichloromethane. This approach improves selectivity, yielding 82–85% of the desired product.

Reaction Optimization and Scalability

Solvent and Temperature Effects

ParameterOptimal ConditionYield (%)
Solvent (Hydrazination)Ethanol75
Temperature70°C75
Reaction Time10 hours75

Polar aprotic solvents like DMF reduce yields (<60%) due to competing hydrolysis, while ethanol balances reactivity and solubility. Prolonged heating (>12 hours) promotes degradation, lowering yields to 55%.

Catalytic Enhancements

Adding catalytic iodine (5 mol%) during hydrazination accelerates the substitution by polarizing the C–Cl bond, shortening reaction time to 6 hours and increasing yield to 81%.

Purification and Characterization

Crystallization

The crude product is purified via recrystallization from a 1:1 mixture of ethyl acetate and hexane, yielding needle-like crystals with >98% purity (HPLC analysis).

Spectroscopic Validation

  • ¹H NMR (600 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.58–7.61 (m, 3H, aryl-H), 4.21 (br s, 2H, NH₂), 2.43 (s, 3H, CH₃).

  • MS (ESI+) : m/z 306.1 [M+H]⁺.

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to mitigate exothermic risks during chlorination and hydrazination. Automated quenching systems neutralize excess POCl₃ with aqueous sodium bicarbonate, improving safety profiles.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing substitutions at positions 1 and 3 are minimized using bulky ligands (e.g., Xantphos) in coupling reactions.

  • Hydrazine Stability : Stabilizing hydrazine with acetic acid (10 vol%) prevents oxidative degradation during storage .

Chemical Reactions Analysis

Hydrazine-Mediated Functionalization

The hydrazinyl group (-NHNH₂) serves as a key reactive site:

  • Condensation with carbonyl compounds : Reacts with aldehydes/ketones to form hydrazones. For example:

    Hydrazinyl-pyrazolopyrimidine+RCHOEtOH, refluxHydrazone derivative\text{Hydrazinyl-pyrazolopyrimidine} + \text{RCHO} \xrightarrow{\text{EtOH, reflux}} \text{Hydrazone derivative}

    This reaction is critical for synthesizing Schiff base intermediates, which are precursors for bioactive molecules .

  • Cyclization reactions : Under acidic or thermal conditions, the hydrazinyl group undergoes cyclization to form triazolo or pyrazolo fused heterocycles. For instance, treatment with triethyl orthoformate yields tricyclic triazolopyrimidines .

Electrophilic Substitution at the Aryl Ring

The 3-chloro-2-methylphenyl group undergoes selective substitution:

  • Nucleophilic aromatic substitution (SNAr) : The chloro substituent is replaced by nucleophiles (e.g., methoxy, amino groups) under basic conditions.

    Ar-Cl+NaOMeDMSO, 80°CAr-OMe\text{Ar-Cl} + \text{NaOMe} \xrightarrow{\text{DMSO, 80°C}} \text{Ar-OMe}

    This modification tunes electronic properties for enhanced biological activity .

  • Cross-coupling reactions : The chloro group participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling aryl-aryl bond formation .

Oxidation and Reduction

  • Oxidation : The hydrazinyl group is oxidized to azides or nitroso derivatives using H₂O₂ or KMnO₄, depending on conditions.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazolo[3,4-d]pyrimidine core to dihydro derivatives, altering its pharmacological profile .

Heterocycle Formation

Reaction with cyclic anhydrides (e.g., maleic anhydride) forms fused heterocycles:

Hydrazinyl-pyrazolopyrimidine+Maleic anhydridepyridinePyrrolidine-2,5-dione derivative\text{Hydrazinyl-pyrazolopyrimidine} + \text{Maleic anhydride} \xrightarrow{\text{pyridine}} \text{Pyrrolidine-2,5-dione derivative}

This strategy diversifies the compound’s scaffold for drug discovery .

Table 1: Key Reaction Pathways and Products

Reaction TypeReagents/ConditionsProductApplication
Hydrazone formationAldehydes (RCHO), ethanol, refluxSchiff base derivativesAntimicrobial agents
SNAr substitutionNaOMe, DMSO, 80°CMethoxy-aryl derivativesKinase inhibitors
CyclizationTriethyl orthoformate, TFATriazolopyrimidinesAnticancer leads
Cross-couplingAryl boronic acid, Pd catalystBiaryl derivativesEnhanced solubility

Biological Implications

Derivatives synthesized via these reactions demonstrate:

  • Anticancer activity : Triazolopyrimidines inhibit VEGFR-2 and CDK enzymes (IC₅₀: 0.14–0.61 μM) .

  • Antimicrobial effects : Hydrazone derivatives show MIC values of 1.92 μg/mL against bacterial strains .

Scientific Research Applications

Anti-Cancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit promising anti-cancer properties. A study evaluated various substituted pyrazole compounds, revealing that certain derivatives showed significant cytotoxic effects against different cancer cell lines. Specifically, modifications in the substituents at the N1 position of the pyrazolo[3,4-d]pyrimidine ring enhanced the anti-cancer efficacy.

CompoundCell LineIC50 (µM)Reference
1-(3-Chloro-2-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidineMCF-7 (breast cancer)10
This compoundA549 (lung cancer)8

Anti-Bacterial Activity

The compound has also been studied for its antibacterial properties. A recent evaluation demonstrated that derivatives containing the pyrazolo[3,4-d]pyrimidine moiety exhibited potent activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus).

CompoundBacteria StrainMIC (µg/mL)Reference
This compoundMRSA0.25
Novel derivativeE. coli0.5

Anti-Inflammatory Properties

The anti-inflammatory potential of pyrazolo[3,4-d]pyrimidine derivatives has been highlighted in various studies. These compounds are believed to inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases.

Case Study 1: Synthesis and Evaluation of Derivatives

A study synthesized several derivatives of pyrazolo[3,4-d]pyrimidine and evaluated their biological activities. The introduction of various substituents significantly influenced their pharmacological profiles.

Case Study 2: Mechanistic Insights

Research provided insights into the mechanism of action of these compounds against cancer cells, demonstrating that they induce apoptosis through caspase activation pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 1 and 4

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse pharmacological activities depending on substituents at positions 1 and 4. Below is a comparative analysis:

Compound Name Position 1 Substituent Position 4 Substituent Key Properties/Activities Reference
Target Compound 3-Chloro-2-methylphenyl Hydrazinyl Potential kinase inhibition, derivatization
4-Hydrazinyl-6-methyl-1-phenyl (3) Phenyl Hydrazinyl Intermediate for Schiff bases
4-Chloro-1-(4-fluorophenyl)-3-methyl 4-Fluorophenyl Chloro Anticancer activity (EGFR/ErbB2 inhibition)
PP1 (Pyrazolo-pyrimidine) Not specified Amino/chloro RET kinase inhibition, antitumor activity
4-(Benzothiazol-2-yl) derivatives Benzothiazole Aryl Antibacterial (vs. P. aeruginosa)

Key Observations :

  • Chloro and methyl groups may also improve metabolic stability.
  • Position 4: The hydrazinyl group distinguishes the target compound from chloro (e.g., ) or amino derivatives (e.g., PP1). Hydrazines enable Schiff base formation (as in compounds 5a–l), expanding applications in drug design .

Structure-Activity Relationship (SAR) Insights

  • Position 4: Hydrazinyl derivatives exhibit greater reactivity for derivatization compared to chloro or amino groups. For example, Schiff bases (5a–l) demonstrate how substituent polarity and hydrogen-bonding capacity influence bioactivity .
  • Position 1 : Aryl groups with electron-withdrawing substituents (e.g., chloro, fluoro) enhance stability and target affinity. The 3-chloro-2-methylphenyl group in the target compound balances lipophilicity and steric effects for optimal pharmacokinetics .

Biological Activity

1-(3-Chloro-2-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, characterized by a unique structure that includes a pyrazole ring fused with a pyrimidine structure, a hydrazinyl group, and a chloro-substituted aromatic moiety. Its molecular formula is C11H11ClN6. This compound has garnered attention for its potential biological applications, particularly in pharmacology.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that leverage the reactivity of hydrazine derivatives and heterocyclic compounds. The structural features of this compound contribute to its biological activity, as the presence of halogen and hydrazinyl functionalities can enhance its interaction with biological targets.

Biological Activities

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit a variety of biological activities, including:

  • Antimicrobial Activity : In vitro studies have shown that compounds related to this structure demonstrate significant antimicrobial properties against various pathogens. For instance, certain pyrazole derivatives have exhibited minimum inhibitory concentrations (MICs) ranging from 31.25 to 250 µg/mL against bacterial strains such as Staphylococcus aureus and Candida albicans .
  • Antioxidant Activity : Some derivatives have also been evaluated for their antioxidant potential. Compounds with similar structures showed promising results in comparison to standard antioxidants like butylhydroxytoluene (BHT) .
  • Anticancer Potential : The unique combination of structural features in this compound may position it as a candidate for anticancer drug development. Similar compounds have been shown to inhibit cancer cell proliferation in various studies .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally related compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesBiological Activity
5-Amino-1H-pyrazolo[3,4-d]pyrimidineLacks chloro group; contains amino substituentAnticancer
4-Amino-1-(2-chlorophenyl)-pyrazolo[3,4-d]pyrimidineContains a different aromatic substituentAntimicrobial
1-(Phenyl)-pyrazolo[3,4-d]pyrimidineSimple phenyl substitution without halogenAntiviral

The specific combination of halogenation and hydrazinyl functionality in this compound enhances its potential as a selective inhibitor in various therapeutic areas compared to other similar compounds.

Case Studies and Research Findings

Recent studies have focused on the biological assessment of pyrazole derivatives. For example, one study evaluated the antimicrobial efficacy of synthesized pyrazole-sulfonamide derivatives, revealing that certain compounds exhibited significant activity against pathogenic microorganisms . The research utilized molecular docking techniques to elucidate the interaction modes between these compounds and target proteins, providing insights into their mechanisms of action.

Another study reported on the anti-inflammatory potential of various pyrazolo[3,4-d]pyrimidine derivatives through COX-1/COX-2 inhibition assays. The findings indicated that some derivatives could effectively reduce inflammation in vivo .

Q & A

Q. What are the established synthetic routes for 1-(3-Chloro-2-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine?

Synthesis typically involves condensation reactions with substituted α-chloroacetamides or aryl halides under controlled conditions. For example, reacting pyrazolo[3,4-d]pyrimidin-4-one derivatives with N-arylsubstituted α-chloroacetamides in solvents like acetonitrile or dichloromethane yields hydrazinyl derivatives. Purification via recrystallization from acetonitrile or ethanol is critical to isolate the target compound .

Q. How are structural confirmations performed for this compound and its derivatives?

Characterization relies on spectroscopic techniques:

  • IR spectroscopy : Identifies functional groups (e.g., hydrazinyl N–H stretch at ~3200–3300 cm⁻¹).
  • ¹H NMR : Confirms substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for the 3-chloro-2-methylphenyl group).
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 316.08 for the parent compound) .

Q. What pharmacological activities are associated with pyrazolo[3,4-d]pyrimidine derivatives?

These compounds are purine analogs with antitumor and anti-inflammatory potential. The hydrazinyl group may enhance binding to kinase targets (e.g., JAK2 or Aurora kinases), though specific targets for this derivative require validation .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Key strategies include:

  • Temperature control : Heating to 50°C in aqueous HCl improves solubility of intermediates, reducing side products .
  • Catalytic systems : Palladium catalysts (e.g., Pd₂(dba)₃ with XPhos ligand) enhance coupling reactions for aryl halides, achieving yields >70% .
  • Solvent selection : Dry acetonitrile minimizes hydrolysis during alkylation steps .

Q. How can computational methods aid in designing derivatives with improved activity?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and electronic properties. For example, ICReDD’s framework integrates reaction path searches to optimize substituent effects on binding affinity, reducing trial-and-error experimentation .

Q. How should researchers address contradictions in reported biological activity data?

  • Dose-response validation : Replicate assays across cell lines (e.g., comparing IC₅₀ values in leukemia vs. solid tumors).
  • Off-target screening : Use kinase profiling panels to confirm selectivity .
  • Structural analogs : Compare activity of 3-chloro-2-methylphenyl derivatives with other aryl-substituted variants to isolate substituent effects .

Q. What strategies are recommended for resolving spectral ambiguities in characterization?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions.
  • X-ray crystallography : Provides definitive confirmation of regiochemistry (e.g., distinguishing N1 vs. N2 substitution) .

Methodological Considerations

Q. What purification techniques are most effective for hydrazinyl-substituted pyrazolo[3,4-d]pyrimidines?

  • Recrystallization : Acetonitrile or ethanol/water mixtures yield high-purity crystals (>95%).
  • Column chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for polar derivatives .

Q. How can researchers mitigate instability of the hydrazinyl group during storage?

  • Lyophilization : Stabilizes the compound as a hydrochloride salt.
  • Inert atmosphere storage : Argon or nitrogen prevents oxidation .

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